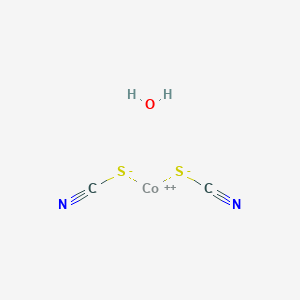
2-Amino-4-(1-trityl-1H-imidazol-4-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is a chemical compound known for its unique structure and properties It features a trityl-protected imidazole ring attached to a butyronitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile typically involves the protection of the imidazole ring with a trityl group, followed by the introduction of the butyronitrile moiety. One common method involves the reaction of trityl-protected imidazole with a suitable butyronitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile involves its interaction with specific molecular targets and pathways. The trityl-protected imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The butyronitrile moiety may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Tritylimidazol-4-yl) Propionaldehyde: Features a similar trityl-protected imidazole ring but with a propionaldehyde moiety instead of butyronitrile.
4-(1-Tritylimidazol-4-yl)butanoic acid: Contains a butanoic acid group instead of butyronitrile, offering different reactivity and applications.
Uniqueness
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trityl-protected imidazole ring provides stability and selectivity in reactions, while the butyronitrile moiety offers versatility in synthetic applications.
Eigenschaften
Molekularformel |
C26H24N4 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-amino-4-(1-tritylimidazol-4-yl)butanenitrile |
InChI |
InChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-30(20-29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2 |
InChI-Schlüssel |
UAXDITLACGLYCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)



![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)
![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)

![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)



